Product packaging for 2,5-Diethylthiophene(Cat. No.:CAS No. 5069-23-8)

2,5-Diethylthiophene

Cat. No.: B1580987
CAS No.: 5069-23-8
M. Wt: 140.25 g/mol
InChI Key: JQTZGXZYJIJECP-UHFFFAOYSA-N
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Description

2,5-Diethylthiophene (CAS 5069-23-8) is an organosulfur compound with the molecular formula C8H12S and a molecular weight of 140.25 g/mol . It is characterized as a clear, colorless to pale yellow liquid with a density of approximately 0.97 g/cm³ and a boiling point of 181°C . This specialty thiophene derivative is primarily utilized in organic synthesis and chemical research, serving as a valuable building block for developing more complex molecular structures . Its properties are of interest in the study of heterocyclic compounds and materials science. Researchers also value this compound for its occurrence in natural products; it has been identified as a volatile component in sesame seed oil . This compound is for research use only. It is not intended for diagnostic or therapeutic uses and is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12S B1580987 2,5-Diethylthiophene CAS No. 5069-23-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-diethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12S/c1-3-7-5-6-8(4-2)9-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTZGXZYJIJECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334604
Record name 2,5-Diethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5069-23-8
Record name 2,5-Diethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,5 Diethylthiophene

Direct Synthesis Approaches

Direct synthesis approaches involve either the formation of the thiophene (B33073) ring from appropriately substituted open-chain precursors or the direct alkylation of the thiophene molecule. derpharmachemica.com

One of the foundational methods for synthesizing thiophenes on an industrial scale involves the high-temperature reaction of hydrocarbons with a sulfur source. derpharmachemica.comespublisher.com For instance, the parent compound, thiophene, is produced commercially by reacting n-butane with sulfur at elevated temperatures, around 560°C. derpharmachemica.comresearchgate.net This process, known as catalytic heteroaromatization, involves dehydrogenation of the alkane followed by sulfurization and cyclization to form the aromatic ring.

Analogously, 2,5-diethylthiophene could be synthesized from n-octane and a sulfur source. The linear eight-carbon chain of n-octane provides the necessary carbon backbone which, upon reaction with hydrogen sulfide (B99878) in the presence of a suitable catalyst such as chromium oxide or alumina (B75360), would cyclize to form the desired 2,5-disubstituted thiophene. derpharmachemica.comuop.edu.pk

Another classical and highly versatile method for forming the thiophene ring is the Paal-Knorr synthesis. derpharmachemica.comwikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. wikipedia.orgorganic-chemistry.org To produce this compound, the required precursor would be 3,6-octanedione. Reacting this diketone with a sulfur source like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent leads to the formation of the thiophene ring through cyclization and dehydration. derpharmachemica.comwikipedia.orgorganic-chemistry.org

A more direct route to this compound involves the electrophilic substitution of a thiophene core with ethyl groups. The Friedel-Crafts alkylation is a primary method for this transformation. mt.com Thiophene is significantly more reactive than benzene (B151609) in electrophilic aromatic substitutions, allowing reactions to proceed under milder conditions. uop.edu.pknumberanalytics.com The substitution occurs preferentially at the C-2 and C-5 positions. uop.edu.pknumberanalytics.com

The reaction mechanism involves the generation of an electrophile, typically a carbocation, from an alkyl halide (e.g., ethyl chloride or ethyl bromide) and a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.combeilstein-journals.org This electrophile then attacks the electron-rich thiophene ring to form a stabilized intermediate known as a sigma complex, which subsequently loses a proton to restore aromaticity and yield the alkylated product. numberanalytics.com To achieve 2,5-disubstitution, the reaction conditions, such as the stoichiometry of the reagents, can be controlled. Research has detailed the alkylation of various thiophenes, including 2-ethylthiophene (B1329412) and 2,5-dimethylthiophene, with tert-butyl chloride, demonstrating the viability of this approach for introducing alkyl groups onto the thiophene ring. researchgate.net

Table 1: Representative Conditions for Friedel-Crafts Alkylation on Thiophene

Reactant Alkylating Agent Catalyst Temperature Product Type
Thiophene tert-Butyl Chloride AlCl₃ Room Temp 2-tert-Butylthiophene
Thiophene Ethyl Bromide AlCl₃ 0-50°C Mono- and Di-ethylthiophenes
2-Methylthiophene (B1210033) tert-Butyl Chloride - - 2-tert-Butyl-5-methylthiophene
2,5-Dimethylthiophene tert-Butyl Chloride - - 3,5-di-tert-Butyl-2,5-dimethylthiophene

This table presents generalized conditions based on analogous Friedel-Crafts reactions. Specific yields and isomer distributions for this compound would depend on precise experimental parameters. beilstein-journals.orgresearchgate.netgoogle.com

An alternative to direct alkylation is the Friedel-Crafts acylation followed by a reduction. For example, thiophene can be diacetylated to form 2,5-diacetylthiophene, which is then reduced to this compound using a method like the Wolff-Kishner reduction. derpharmachemica.com

Catalytic Heteroaromatization and Ring Formation (e.g., from n-octane and hydrogen sulfide in the presence of chromium-containing catalysts)

Development of Scalable and Sustainable Synthetic Routes

For industrial applications, the scalability and environmental impact of a synthetic process are critical. Research focuses on developing efficient, high-yield reactions that minimize waste and utilize less hazardous materials.

The industrial synthesis of thiophene itself provides a model for scalable production. The high-temperature reaction between n-butane and sulfur is a continuous process suitable for large-scale manufacturing. derpharmachemica.comuop.edu.pk Another commercial method involves passing a mixture of acetylene (B1199291) and hydrogen sulfide over an alumina catalyst at 400°C. derpharmachemica.comespublisher.com These methods, while energy-intensive, are effective for producing the basic thiophene heterocycle in large quantities.

For substituted thiophenes, modern catalytic methods offer more sustainable alternatives. Palladium-catalyzed cross-coupling reactions, for instance, are highly efficient and scalable for producing a wide variety of thiophene derivatives. scispace.com A one-pot procedure involving a palladium-catalyzed C-S bond formation followed by a heterocyclization reaction has been developed for creating highly substituted thiophenes from bromoenynes, demonstrating a pathway that could be adapted for scalable synthesis. scispace.com The use of catalytic amounts of Lewis acids in Friedel-Crafts reactions, rather than stoichiometric amounts, also represents a greener approach by reducing chemical waste. beilstein-journals.org

Exploration of Novel Precursors and Mechanistic Pathways

The search for new synthetic methods continues to yield innovative routes to thiophenes, often characterized by high selectivity and atom economy. These approaches utilize novel precursors and explore unique mechanistic pathways.

Recent advances include metal-catalyzed or base-promoted heterocyclization of functionalized alkynes that contain a sulfur atom. nih.gov For example, palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols provides a regioselective route to substituted thiophenes. nih.gov Another novel approach involves the iodocyclization of sulfur-containing alkynes to produce iodinated thiophenes, which can be further functionalized. nih.gov

Light-induced reactions offer another frontier. The irradiation of α,β-unsaturated thiolactones, such as 2(5H)-thiophenones, can generate radical intermediates that cyclize to form various sulfur-containing heterocycles, including thiophene derivatives, under specific conditions. researchgate.net Mechanistic studies of electrophilic substitution on the thiophene ring continue to refine the understanding of reactivity and selectivity. The reaction proceeds through an "onium" intermediate (sigma complex), and the high reactivity of thiophene compared to benzene is attributed to the electron-donating nature of the sulfur atom, which stabilizes this intermediate. numberanalytics.comresearchgate.net

Chemical Reactivity and Mechanistic Studies of 2,5 Diethylthiophene

Electrophilic and Nucleophilic Reactivity of the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic system due to the ability of the sulfur atom's lone pair electrons to participate in the π-electron system. chemicalbook.com This imparts a high degree of reactivity towards electrophiles, generally exceeding that of benzene (B151609). chemicalbook.com In unsubstituted thiophene, electrophilic substitution occurs preferentially at the α-positions (C2 and C5) due to the greater stability of the carbocation intermediate (Wheland intermediate), which allows for resonance stabilization involving the sulfur atom. chemicalbook.comuoanbar.edu.iq

In 2,5-diethylthiophene, these highly reactive α-positions are occupied by ethyl groups. The ethyl groups are electron-donating via an inductive effect, which further increases the electron density of the thiophene ring, thereby activating it towards electrophilic attack compared to unsubstituted thiophene. However, since the primary sites of attack are blocked, electrophilic substitution is directed to the β-positions (C3 and C4). These positions are inherently less reactive than the α-positions, and the reaction is often sterically hindered by the adjacent ethyl groups.

Nucleophilic aromatic substitution on the thiophene ring is generally unfavorable. reddit.com Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring and stabilize the negatively charged Meisenheimer complex intermediate. uoanbar.edu.iqreddit.com As this compound possesses electron-donating alkyl groups, it is highly unreactive towards nucleophiles under standard conditions. Nucleophilic substitution can occur if a leaving group is present on the ring and is activated by appropriately positioned electron-withdrawing substituents, a condition not met by this compound itself. uoanbar.edu.iqmdpi.com

Reaction TypeReactivity of ThiopheneReactivity of this compoundPreferred Position(s)
Electrophilic Substitution High, more reactive than benzene. chemicalbook.comHigher activation due to electron-donating ethyl groups, but sterically hindered.C3 and C4
Nucleophilic Substitution Very low, requires activation by electron-withdrawing groups. reddit.comExtremely low due to electron-donating ethyl groups.Not applicable
Friedel-Crafts Acylation Readily occurs at C2 position with mild catalysts. chemicalbook.comOccurs at C3 position; may require stronger conditions due to steric hindrance. researchgate.netC3
Halogenation Can lead to poly-halogenation, starting at C2 and C5. chemicalbook.comSubstitution occurs at C3 and C4.C3 and C4

Reactivity at Alkyl Substituents (e.g., C-H Bond Activation)

While the thiophene ring itself can be unreactive towards certain transformations, the ethyl substituents offer alternative reaction pathways, most notably through C-H bond activation. This modern synthetic strategy allows for the direct functionalization of otherwise inert C-H bonds, typically facilitated by transition metal catalysts. tcichemicals.com

For alkylthiophenes, both sp² C-H bonds on the aromatic ring and sp³ C-H bonds on the alkyl side chains can be targeted. Studies on related molecules, such as 2,5-dimethylthiophene, have shown that iridium complexes can activate the ring sp² C-H bonds to form thienyl-iridium species. nih.govrsc.org More complex transformations can involve the subsequent activation of a side-chain sp³ C-H bond, leading to the formation of new C-C bonds. nih.govrsc.org Research comparing different alkyl substituents has indicated that C(sp³)–H bond activation can occur selectively at an ethyl group over a methyl group, a preference influenced by both steric and electronic factors. Palladium-catalyzed reactions are also prominent in activating thiophene C-H bonds, often following a concerted metalation-deprotonation (CMD) pathway. qau.edu.pk

Catalyst SystemSubstrate ExampleType of C-H ActivationResearch Finding
TpMe2Ir(C2H4)22,5-DimethylthiopheneRing sp² and alkyl sp³Stepwise activation of ring C-H followed by methyl C-H bond to form new C-C bonds. nih.govrsc.org
Palladium(II) AcetateThiophene CarboxamidesRing sp²C-H activation proceeds via a base-assisted concerted metalation-deprotonation (CMD) mechanism. qau.edu.pk
Electrochemical2-Ethyl-5-methylthiophene (B1332078)Alkyl sp³Selective C-H bond activation at the ethyl group over the methyl group is observed.

Polymerization Potential and Oligomerization Behavior of Thiophene Derivatives (General principles and alpha-alpha' linkage preference)

Thiophene and its derivatives are fundamental building blocks for conducting polymers, most notably polythiophenes. wikipedia.org The polymerization typically proceeds through an α-α' linkage, coupling the C2 position of one monomer to the C5 position of another. This creates a highly conjugated polymer backbone responsible for the material's desirable electronic and optical properties. wikipedia.org This coupling is generally achieved through electrochemical polymerization or oxidative chemical polymerization using reagents like iron(III) chloride. wikipedia.org

For this compound, the α-positions are blocked by the ethyl groups, which prevents direct α-α' polymerization. Therefore, it cannot be used as a monomer in the conventional synthesis of polythiophenes. However, the principles of thiophene polymerization are critical for understanding its structural context. For polymerization to occur with substituted thiophenes, at least one α-position must be available. For instance, 3-alkylthiophenes are widely used to create soluble and processable poly(3-alkylthiophene)s (P3ATs). wikipedia.org In these cases, the coupling still occurs between the 2- and 5-positions, but the presence of the 3-alkyl substituent introduces regiochemical considerations, leading to head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) linkages. wikipedia.org High regioregularity (specifically a high percentage of HT linkages) is crucial for achieving superior conductivity and well-defined material properties.

While this compound itself does not polymerize, copolyesters containing thiophene units, such as poly(hexylene 2,5-thiophenedicarboxylate), have been synthesized via melt polymerization, demonstrating high molecular weights and promising thermal and mechanical properties. nih.gov

Advanced Studies in Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported. However, principles can be drawn from studies of related compounds and general chemical theory.

Kinetics: The rate of electrophilic substitution on the thiophene ring is influenced by both electronic and steric factors. The electron-donating ethyl groups in this compound increase the nucleophilicity of the ring, which would be expected to lower the activation energy and increase the reaction rate compared to unsubstituted thiophene. However, the attack must occur at the sterically encumbered C3/C4 positions, which increases the activation energy. The net effect on the reaction rate will depend on the specific electrophile and reaction conditions. For instance, studies on the alkylation of various alkylthiophenes, including this compound, have been conducted to determine optimal reaction conditions, which implicitly relate to underlying reaction kinetics. researchgate.netresearchgate.net In catalytic processes like hydrodesulfurization, the reaction kinetics on catalyst surfaces are complex. Studies on thiophene show that reaction pathways and rates are highly dependent on temperature and the nature of the catalyst's active sites. osti.gov

ProcessSystem StudiedKey Kinetic/Thermodynamic Finding
Hydrodesulfurization (HDS)Thiophene on MoS2 catalystReaction pathway is temperature-dependent; the direct desulfurization (DDS) route becomes more competitive with the hydrogenation (HYD) route at higher temperatures (>650 K). osti.gov
Solubility2-amino-4,5-dimethylthiophene-3-carboxamide in EtOH-H2OMolar solubility increases with both temperature and the mole fraction of ethanol, indicating an endothermic and entropy-driven dissolution process. pcbiochemres.com
Bifunctional CatalysisGeneral A ⇌ B → C reactionA thermodynamically unfavorable first step can be driven forward if the product is consumed in a subsequent, thermodynamically favorable irreversible reaction. studylib.net

Advanced Spectroscopic and Analytical Characterization of 2,5 Diethylthiophene

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For 2,5-Diethylthiophene (C₈H₁₂S), electron ionization (EI) mass spectrometry provides a distinct fingerprint. nist.gov

The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 140, which corresponds to its molecular weight (140.25 g/mol ). nist.govnih.gov The most intense peak in the spectrum, known as the base peak, is observed at m/z 125. nih.gov This primary fragmentation is indicative of the loss of a methyl radical (•CH₃) from one of the ethyl substituents. This process results in the formation of a highly stable, resonance-stabilized cation, likely a thiopyrylium (B1249539) ion, which accounts for its high abundance. Further fragmentation patterns are also observed, but the M-15 fragment is the most significant for identification.

Table 1: Key Mass Spectrometry Data for this compound

Feature m/z Value Description
Molecular Ion (M⁺) 140 Corresponds to the intact molecule. nist.govnih.gov
Base Peak 125 Results from the loss of a methyl radical (M-15). nih.gov

This data is based on Electron Ionization (EI) analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of a compound by providing information about the chemical environment of atomic nuclei, such as ¹H (proton) and ¹³C. Due to the symmetry of this compound, its NMR spectra are relatively simple and highly informative.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals:

A triplet corresponding to the six protons of the two methyl (-CH₃) groups.

A quartet corresponding to the four protons of the two methylene (B1212753) (-CH₂-) groups, which is the result of spin-spin coupling with the adjacent methyl protons.

A singlet corresponding to the two equivalent protons on the thiophene (B33073) ring at the C-3 and C-4 positions.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display four signals, reflecting the four unique carbon environments in the molecule:

One signal for the two equivalent methyl carbons.

One signal for the two equivalent methylene carbons.

One signal for the two equivalent substituted aromatic carbons (C-2 and C-5).

One signal for the two equivalent unsubstituted aromatic carbons (C-3 and C-4).

Table 2: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H ~6.6 Singlet Thiophene ring protons (H-3, H-4)
¹H ~2.8 Quartet Methylene protons (-CH₂-)
¹H ~1.3 Triplet Methyl protons (-CH₃)
¹³C ~145 - Substituted thiophene carbons (C-2, C-5)
¹³C ~123 - Unsubstituted thiophene carbons (C-3, C-4)
¹³C ~24 - Methylene carbons (-CH₂-)

Note: The data in this table is based on established chemical shift predictions for similar structures and has not been derived from a published experimental spectrum for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Compound Identification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal method for identifying specific compounds like this compound within complex mixtures. The compound is first separated from other components based on its boiling point and affinity for the GC column's stationary phase. The retention time serves as an initial identifier.

A key parameter in gas chromatography is the Kovats Retention Index, which helps in standardizing retention times across different instruments and conditions. For this compound, the Kovats retention index on a standard non-polar column has been reported with values such as 1017, 1033, and 1035. nih.gov

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is fragmented and detected. The resulting mass spectrum, with its characteristic molecular ion at m/z 140 and base peak at m/z 125, provides definitive identification. nist.govnih.gov This technique is sensitive enough for trace analysis and has been used to identify this compound in various matrices.

Table 3: GC-MS Parameters for this compound

Parameter Value Significance
Molecular Formula C₈H₁₂S Basic identifier. nist.gov
Molecular Weight 140.25 g/mol Confirmed by MS. nist.govnih.gov
Kovats Retention Index 1017, 1033, 1035 Standardized retention time for identification. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy state. The light-absorbing regions of a molecule are known as chromophores.

In this compound, the thiophene ring itself acts as the chromophore. The absorption is primarily due to π → π* electronic transitions within the conjugated system of the aromatic ring. While specific experimental data for this compound is not widely published, data for the closely related compound 2,5-Dimethylthiophene shows a UV absorption maximum (λmax) in the gas phase. nist.gov The presence of alkyl groups (like ethyl) attached to a chromophore, known as auxochromes, typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to the unsubstituted parent compound. Therefore, this compound is expected to absorb at a slightly longer wavelength than thiophene itself.

Table 4: Electronic Transition Data for Alkylthiophenes

Compound Chromophore Electronic Transition Expected λmax Region (nm)
This compound Thiophene Ring π → π* ~230-240

Computational Chemistry and Theoretical Investigations on 2,5 Diethylthiophene

Electronic Structure and Molecular Orbital Theory Applications

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. numberanalytics.comcore.ac.uk For 2,5-diethylthiophene, computational methods such as Density Functional Theory (DFT) and Molecular Orbital (MO) theory are employed to model its electronic landscape.

MO theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. uodiyala.edu.iqtcd.ie These orbitals are filled with electrons according to principles like the Aufbau principle and Hund's rule. numberanalytics.com The most critical orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily excited.

PropertyPredicted Value RangeSignificance
HOMO Energy-5.0 to -6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-0.5 to -2.0 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap3.5 to 5.5 eVCorrelates with chemical reactivity and electronic transition energy.

Prediction of Reactivity and Proposed Reaction Pathways

Computational models are instrumental in predicting the chemical reactivity of this compound. By analyzing the calculated electrostatic potential and the coefficients of the HOMO and LUMO orbitals, researchers can identify the most likely sites for electrophilic or nucleophilic attack. For thiophene (B33073) and its alkyl-substituted derivatives, electrophilic substitution is a common reaction type. The electron-donating ethyl groups at the 2 and 5 positions increase the electron density of the thiophene ring, particularly at the 3 and 4 positions, making them susceptible to attack by electrophiles.

Furthermore, computational chemistry can model entire reaction pathways, including transition states and intermediates. cyu.fr This allows for the calculation of activation energies, providing quantitative predictions of reaction rates. For instance, the mechanism of halogenation or nitration of this compound could be modeled to determine the most favorable reaction conditions and predict the regioselectivity of the products. Modern approaches even utilize machine learning potentials, trained on large datasets of quantum mechanical calculations, to simulate complex reactive processes with high accuracy and efficiency. chemrxiv.org

Analysis of Molecular Conformation and Intermolecular Interactions (e.g., van der Waals interactions)

The three-dimensional conformation of this compound and its interactions with neighboring molecules are crucial for determining its physical properties, such as boiling point and solubility, as well as its organization in condensed phases.

Molecular Conformation: The ethyl groups attached to the thiophene ring are not rigidly fixed and can rotate around the C-C single bonds. Computational methods can perform conformational analysis by calculating the potential energy as a function of these rotational angles (dihedral angles). This helps identify the most stable, low-energy conformations of the molecule.

Intermolecular Interactions: The forces between this compound molecules are primarily non-covalent. These include:

Van der Waals Forces: These are the most significant intermolecular forces for nonpolar or weakly polar molecules. They arise from temporary fluctuations in electron density, creating transient dipoles (London dispersion forces). libretexts.org The presence of two ethyl groups in this compound provides a larger surface area and more electrons compared to smaller thiophene derivatives, leading to stronger van der Waals interactions. This is consistent with its expected higher boiling point compared to molecules like 2-ethyl-5-methylthiophene (B1332078).

Aromatic Interactions (π-π stacking): The aromatic thiophene rings can interact with each other through π-π stacking. cam.ac.uk Computational studies on related molecules show that this interaction contributes to the stability of crystal structures. The geometry of this stacking can be parallel-displaced or T-shaped.

Computational analysis can quantify the strength of these interactions, which are typically in the range of 0-16 kJ/mol for aromatic interactions and weaker for van der Waals forces on a per-atom basis. cam.ac.ukwikipedia.org

Table 2: Key Intermolecular Interactions in Thiophene Systems

Interaction TypeDescriptionTypical Energy (kJ/mol)
Van der Waals ForcesWeak attractions from temporary, induced dipoles. libretexts.orgVariable, increases with molecular size.
π-π StackingAttraction between aromatic rings. cam.ac.uk0 - 16
C-H···π InteractionsA weak form of hydrogen bonding where a C-H bond interacts with a π-system.5 - 10

Computational Modeling for Structure-Function Relationships

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its function. nih.gov For this compound, its "function" can be considered its utility as a building block in materials science or as a scaffold in medicinal chemistry.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate a molecule's structural or electronic descriptors with its biological activity or physical properties. mdpi.commdpi.com For example, thiophene derivatives are widely used in the development of organic semiconductors for devices like organic field-effect transistors (OFETs). Computational models can predict how the electronic properties of this compound (like its HOMO-LUMO gap) and its intermolecular packing (influenced by van der Waals forces and π-stacking) would affect charge transport in a resulting polymer.

By systematically modifying the structure of this compound in silico (e.g., by changing substituent groups) and calculating the resulting electronic and structural properties, researchers can screen for derivatives with enhanced performance for a specific application, thereby guiding synthetic efforts in the laboratory. mdpi.com

Applications and Functional Materials Incorporating 2,5 Diethylthiophene

Organic Electronics and Optoelectronic Devices

Thiophene-based materials are foundational to the field of organic electronics due to their favorable electronic properties, environmental stability, and synthetic versatility. These conjugated systems are integral to the development of organic semiconductors, which are key components in a range of optoelectronic devices. taylorandfrancis.com

2,5-Diethylthiophene serves as a monomer, or a fundamental building block, for the synthesis of more complex conjugated polymers, specifically polythiophenes. researchgate.net The structure of thiophene (B33073) polymers can be precisely tuned by modifying the substituent groups on the thiophene ring, which in turn alters the material's electronic properties. The ethyl groups in this compound, for instance, can enhance the solubility of the resulting polymers, which is a crucial factor for solution-based processing and fabrication of electronic devices.

The polymerization of thiophene monomers is a common strategy for creating functional polymers with tailored properties. researchgate.net While general methods for synthesizing poly(3-alkylthiophenes) are well-established, involving chemical oxidation with reagents like ferric chloride (FeCl₃), specific studies detailing the polymerization of this compound are less common. scielo.org.mx However, its structural similarity to other alkylated thiophenes makes it a viable candidate for creating new semiconducting materials. The synthesis of various substituted thiophenes, including this compound, has been documented as a precursor step for further chemical transformations. researchgate.net These functionalized oligothiophenes and polythiophenes are considered an advanced generation of conjugated materials for electronic applications.

Organic Light-Emitting Diodes (OLEDs) are solid-state devices that convert electricity into light and represent a major application for organic semiconductors. Thiophene-based materials are frequently used in the active layers of OLEDs, which can function as the light-emitting layer (EML) or as charge-transporting layers. taylorandfrancis.combeilstein-journals.org The performance of an OLED is highly dependent on the properties of the organic materials used. beilstein-journals.org

While specific derivatives like diethyl thiophene-2,5-dicarboxylate are noted as building blocks for materials in OLEDs, direct integration of polymers derived solely from this compound is not extensively detailed in available research. Generally, thiophene-containing polymers and oligomers are valued in OLEDs for their electronic properties and stability. beilstein-journals.orgfrontiersin.org The development of novel thiophene-based emitters, often in complex donor-acceptor structures, is an active area of research aiming to improve device efficiency, color purity, and operational lifetime. beilstein-journals.orgfrontiersin.org

Organic Field-Effect Transistors (OFETs) are fundamental components of organic circuits, and their performance relies heavily on the charge carrier mobility of the semiconductor used. Thiophenes, oligothiophenes, and polythiophenes have been investigated extensively for their use in OFETs. qau.edu.pk The structure of these materials influences their molecular packing in the solid state, which is a critical determinant of device performance. ox.ac.uk

Polymers based on fused-ring thieno-thiophenes and other complex thiophene derivatives have demonstrated high mobility in OFETs. ox.ac.ukresearchgate.net For example, poly(2,5-bis(3-dodecylthiophen-2-yl)thieno[2,3-b]thiophene) has been studied for its performance on various substrates. ox.ac.ukheeneygroup.com Although this compound is a basic unit that could be incorporated into such larger, more complex structures, specific research detailing the performance of poly(this compound) in OFETs is not prominently featured. The general principle remains that the synthesis of new thiophene-based polymers is a key route to advancing OFET technology. qau.edu.pk

Integration in Organic Light-Emitting Diodes (OLEDs)

Advanced Materials Science

Organic compounds containing heteroatoms like sulfur are effective corrosion inhibitors for metals, particularly for steel in acidic environments. jmaterenvironsci.commdpi.com The mechanism involves the adsorption of the organic molecule onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. nih.govajchem-a.com The sulfur atom in the thiophene ring, with its lone pairs of electrons, as well as the π-electrons in the aromatic ring, can readily interact with the vacant d-orbitals of iron atoms on the steel surface, facilitating strong adsorption. jmaterenvironsci.comajchem-a.com

While numerous studies have demonstrated the efficacy of various heterocyclic derivatives, including those based on thiadiazole and other thiophene structures, as corrosion inhibitors, specific quantitative data on the performance of this compound is not widely documented. mdpi.comnih.govscielo.org.mx However, based on its chemical structure, it is expected to provide a degree of corrosion inhibition. The ethyl groups would further influence its adsorption characteristics and solubility in the corrosive medium.

Table 1: General Mechanism of Thiophene Derivatives as Corrosion Inhibitors

Feature of Thiophene Moiety Role in Corrosion Inhibition
Sulfur Heteroatom Donates lone pair electrons to vacant d-orbitals of the metal, forming a coordinate bond.
Aromatic π-System The electron-rich ring interacts with the metal surface, enhancing adsorption.
Alkyl Substituents (e.g., Ethyl) Increases electron density on the ring and influences solubility and surface coverage.
Overall Molecule Forms a protective film that isolates the metal from the corrosive environment.

Natural Product Chemistry and Flavor Science

This compound has been identified as a naturally occurring volatile compound, particularly recognized for its contribution to food flavors. It is a significant component in the aroma profile of certain fungi and plants.

Research has shown that this compound is a key compound responsible for the "meaty" flavor that can be produced from the oyster mushroom (Pleurotus ostreatus). researchgate.netresearchgate.net Studies on the submerged liquid culture of P. ostreatus mycelium found that the meaty flavor is generated when the culture, supplemented with precursors like the amino acid cysteine and the sugar ribose, undergoes heat treatment. researchgate.net The sulfur-containing heterocyclic compounds, including this compound, are formed through non-enzymatic browning reactions between these precursors. researchgate.netresearchgate.net

Furthermore, this compound has been detected in the essential oil of the Persian shallot (Allium stipitatum). In one analysis, it was present in a lower amount (0.07%) compared to other sulfur-containing compounds that dominate the oil's composition. researchgate.netcore.ac.ukrsdjournal.org

Table 2: Research Findings on this compound in Natural Sources

Natural Source Finding Precursors/Context Associated Flavor/Odor Reference(s)
Pleurotus ostreatus (Oyster Mushroom) Identified as a key flavor compound. Formed from submerged culture with cysteine and ribose after heat treatment. Meaty researchgate.net, researchgate.net
Allium stipitatum (Persian Shallot) Detected in essential oil. Constituent of the plant's natural volatile compounds. Part of the overall sulfurous aroma profile. researchgate.net, core.ac.uk, rsdjournal.org

Identification as a Key Volatile Compound in Food Products

Coffee: The aroma of roasted coffee is a complex mixture of over 800 volatile compounds. nih.gov Among these, thiophenes, including this compound, are known to contribute to the meaty and savory notes of coffee's aroma profile. nih.govbuyorganiccoffee.org A comprehensive analysis of the volatile compounds in single-dose espresso coffee capsules identified this compound as one of the numerous constituents. nih.gov The formation of these sulfur-containing compounds is largely attributed to the Maillard reaction and caramelization that occur during the roasting of coffee beans. nih.gov

Mushroom Cultures: In the realm of food science, this compound has been identified as a significant flavor compound in mushroom cultures. Specifically, in submerged liquid cultures of the oyster mushroom (Pleurotus ostreatus), this compound was found to be responsible for a meaty flavor. researchgate.net Its formation in this context was linked to a non-enzymatic browning reaction between cysteine and ribose during heat treatment of the culture medium. researchgate.net This finding highlights the potential for utilizing mushroom fermentation to produce natural meaty flavors, with this compound being a key contributor. researchgate.net

Table 1: Identification of this compound in Food Products

Food Product Context of Identification Reference
Coffee Identified as a volatile compound contributing to the overall aroma profile in roasted coffee and espresso. nih.govbuyorganiccoffee.org
Mushroom Cultures (Pleurotus ostreatus) A key compound responsible for meaty flavor produced in submerged liquid cultures. researchgate.net

Occurrence as a Sulfur-Containing Constituent in Plant Essential Oils

The presence of this compound is not limited to processed foods; it also occurs naturally in the essential oils of certain plants.

Ferula Genus: The genus Ferula, belonging to the Apiaceae family, is known for producing oleo-gum-resins with characteristic strong odors. researchgate.netnih.gov Chemical analysis of the essential oils from various Ferula species has revealed the presence of numerous sulfur-containing compounds, including this compound. nih.govbuketov.edu.kz For instance, a study on the chemical composition of the essential oil from Ferula foetida growing in Kazakhstan identified this compound as one of the common components across different plant populations. buketov.edu.kz The presence of this and other sulfur compounds is a significant characteristic of the essential oils from this genus. researchgate.netnih.gov

Table 2: Occurrence of this compound in Ferula Essential Oil

Plant Genus Specific Species Finding Reference
Ferula Ferula foetida Identified as a constituent of the essential oil. buketov.edu.kz
Ferula Various species Noted as a sulfur-containing compound present in the essential oils of the genus. researchgate.netnih.gov

Emerging Applications in Specialized Chemical Sectors

Beyond its role as a flavor and aroma compound, the unique chemical structure of this compound and its derivatives makes them valuable in the field of materials science and specialized chemical synthesis.

Thiophene-based molecules are integral to the development of organic electronics due to their favorable electronic properties. cas.org Thiophene polymers can be modified with side chains, such as the ethyl groups in this compound, to alter their electrical characteristics, leading to a diverse range of semiconductors. cas.org These materials are being explored for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The development of well-defined poly(2,5-silole), a structural analog to polythiophene, highlights the ongoing research into thiophene-like polymers for electronic applications. cmu.edu

The synthesis of copolymers incorporating thiophene units is another area of active research. researchgate.net For instance, the synthesis of poly(3-hexylthiophene-2,5-diyl) in the presence of nanoparticles demonstrates how thiophene-based polymers can be integrated into composite materials with enhanced properties. scielo.org.mx While direct applications of poly(this compound) are still emerging, the broader field of thiophene-based polymers points to potential future uses in organic semiconductors and other advanced materials. The growing demand for specialty chemicals is a significant driver for research into novel applications for compounds like this compound. archivemarketresearch.comarchivemarketresearch.com

Future Research Directions for 2,5 Diethylthiophene

Development of Next-Generation Synthetic Methodologies

The synthesis of thiophene (B33073) derivatives is a cornerstone of heterocyclic chemistry. While traditional methods for preparing 2,5-diethylthiophene exist, future research is directed towards creating more efficient, selective, and environmentally benign synthetic routes.

Current synthetic approaches often involve the alkylation of thiophene or its derivatives. For instance, 2-ethyl-5-methylthiophene (B1332078) can be synthesized via the alkylation of 2-methylthiophene (B1210033) with ethyl bromide using a strong base. Industrial production may utilize palladium-catalyzed cross-coupling reactions for scalability. However, next-generation methodologies aim to improve upon these processes.

Key areas for development include:

Green Chemistry Approaches : Research is increasingly focused on applying green chemistry principles to reduce the environmental impact of synthesis. This includes exploring solvent-free reactions, utilizing biocatalysis (e.g., enzymatic alkylation), and employing microwave-assisted synthesis to decrease energy consumption. The development of new synthetic routes for 2-aminothiophenes, for example, emphasizes multicomponent reactions and the use of heterogeneous catalysts to create more sustainable pathways. nih.gov

Catalytic C-H Activation : Direct C-H arylation has emerged as a powerful tool for synthesizing conjugated polymers based on thiophene. researchgate.net Future work will likely focus on developing more robust and versatile palladium catalysts and optimizing reaction conditions (ligands, bases, solvents) to control polymerization and access a wider range of functionalized polythiophenes. researchgate.netresearchgate.net This avoids the need for pre-functionalized monomers, thus improving atom economy.

Diversity-Oriented Synthesis : A paradigm shift from purely chemical diversity to biological performance diversity is influencing synthetic strategies. rsc.org This involves designing synthetic pathways that generate libraries of thiophene derivatives with a wide range of biological activities, which can then be screened for potential applications in medicinal chemistry. rsc.orgontosight.ai

A comparative table of synthetic approaches is provided below.

Synthetic Approach Description Potential Advantages Research Focus
Catalytic C-H Arylation Direct coupling of C-H bonds in thiophene with aryl halides, often catalyzed by palladium. researchgate.netHigh atom economy, reduced number of synthetic steps, access to complex polymers. researchgate.netDevelopment of more efficient and selective catalysts, expanding substrate scope.
Green Synthetic Routes Utilization of renewable starting materials, safer solvents, and energy-efficient conditions (e.g., microwave, ultrasound). nih.govReduced environmental footprint, enhanced safety, potential for cost reduction. mdpi.commdpi.comLife cycle assessment (LCA) of new synthetic pathways, solvent recovery and reuse. mdpi.com
Flow Chemistry Performing reactions in a continuously flowing stream rather than in a batch reactor.Improved reaction control, enhanced safety for hazardous reactions, easier scalability.Optimization of flow reactors for specific thiophene syntheses, integration with real-time analysis.
Biocatalysis Use of enzymes or whole organisms to catalyze specific reactions. High selectivity (regio- and stereoselectivity), mild reaction conditions, reduced waste. Discovery and engineering of enzymes for novel thiophene functionalization.

Exploration of Novel Material Science Applications

Thiophene-based materials are at the forefront of organic electronics and functional materials research. This compound, with its specific alkyl substitution pattern, influences the solubility, processability, and electronic properties of resulting materials.

Thiophene derivatives are already utilized in:

Organic Electronics : As building blocks for organic semiconductors and in the development of Organic Light-Emitting Diodes (OLEDs).

Corrosion Inhibitors : Formulations containing thiophene derivatives can help protect materials from corrosion.

Polymers : Polythiophenes are a major class of conducting polymers with applications in sensors, transistors, and solar cells. The properties of these polymers can be tuned by the substituents on the thiophene ring. researchgate.net

Future research will likely expand into new domains:

Advanced Semiconducting Polymers : By incorporating this compound into novel copolymer structures, researchers can fine-tune the electronic band gap, charge carrier mobility, and morphology of materials for next-generation organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Stimuli-Responsive Materials : The thiophene core can be integrated into larger molecular architectures that change their properties (e.g., color, fluorescence) in response to external stimuli like light, heat, or chemical analytes. Diketopyrrolopyrrole (DPP) derivatives, which can be combined with thiophenes, have shown promise in this area. researchgate.net

Porous Organic Frameworks (POFs) and Metal-Organic Frameworks (MOFs) : Thiophene-dicarboxylate ligands, related to this compound, can be used to construct highly ordered, porous materials. These materials have potential applications in gas storage, separation, and catalysis.

Material Class Potential Application Role of this compound
Conjugated Polymers Organic photovoltaics (OPVs), Organic field-effect transistors (OFETs), Sensors. mdpi.comEnhances solubility and processability, modulates electronic properties through inductive effects.
Metal-Organic Frameworks (MOFs) Gas storage, catalysis, chemical sensing. Serves as a precursor to the organic linker, influencing pore size and functionality.
Functional Dyes Near-infrared (NIR) imaging, photodynamic therapy. researchgate.netForms part of the chromophore, tuning the absorption and emission wavelengths.
Corrosion Inhibitors Protective coatings for metals. Adsorbs on the metal surface, forming a protective layer that inhibits corrosion processes.

Advanced Characterization Techniques and Methodological Enhancements

A deep understanding of the structure-property relationships in this compound and its derivatives relies on sophisticated characterization techniques. While standard methods provide foundational data, future research will benefit from the application and development of more advanced analytical tools.

Standard characterization often involves:

Spectroscopy : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm molecular structure. epa.gov

Chromatography-Mass Spectrometry : Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of volatile compounds and reaction products. epa.govresearchgate.net

X-ray Diffraction : For determining the crystal structure and molecular packing of solid-state materials.

Future enhancements in characterization will be crucial:

In-situ and Operando Spectroscopy : To study materials under real operating conditions. For example, monitoring the changes in the electronic structure of a thiophene-based polymer within an active electronic device.

Advanced Microscopic Techniques : Techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can provide nanoscale information about the morphology and electronic properties of thin films and self-assembled monolayers.

Computational Modeling : Density Functional Theory (DFT) and other computational methods are increasingly used to predict the electronic properties, molecular geometries, and spectroscopic signatures of new thiophene derivatives, guiding synthetic efforts. hokudai.ac.jp

Technique Information Obtained Future Enhancement
Nuclear Magnetic Resonance (NMR) Molecular structure, connectivity, and conformation in solution. epa.govSolid-state NMR to probe the structure and dynamics of polymers and solid materials.
X-ray Absorption Spectroscopy (XAS) Local coordination environment and electronic structure of the sulfur atom. mdpi.comTime-resolved XAS to track fast chemical reactions and electronic transitions.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile compounds in complex mixtures. epa.govresearchgate.netCoupling with pyrolysis (Py-GC-MS) to analyze the thermal decomposition of thiophene-based polymers. researchgate.net
Cyclic Voltammetry (CV) Redox potentials, HOMO/LUMO energy levels of electroactive materials. researchgate.netSpectroelectrochemistry, which combines CV with UV-Vis or EPR spectroscopy to characterize redox species.

Interdisciplinary Research at the Interface of Chemistry and Applied Sciences

The unique properties of the thiophene ring make it a valuable scaffold for applications that bridge chemistry with other scientific disciplines, particularly biology and medicine.

Thiophene derivatives have shown potential as:

Anticancer Agents : Certain thiophene-hydrazone derivatives have demonstrated anticancer activity against cell lines like MCF-7. researchgate.netresearchgate.net

Antimicrobial Compounds : Thiophene derivatives can inhibit the growth of various bacterial strains.

Future interdisciplinary research will expand these horizons:

Chemical Biology : Designing and synthesizing this compound-containing molecular probes to study biological processes. This could involve fluorescently labeling proteins or detecting specific analytes in a cellular environment. ontosight.ai

Medicinal Chemistry : The development of thiophene-based compounds as inhibitors of specific enzymes or modulators of cellular signaling pathways is a promising area. ontosight.airesearchgate.net Combining synthetic chemistry with computational docking studies and biological assays can accelerate the discovery of new therapeutic agents. hokudai.ac.jpresearchgate.net

Biomaterials : Creating biocompatible and biodegradable polymers containing thiophene units for applications in tissue engineering, drug delivery, and medical implants.

Sustainability and Circular Economy Perspectives in Thiophene Chemistry

As chemical production grows, there is an increasing need to integrate principles of sustainability and the circular economy into the entire lifecycle of chemical products. mdpi.com Thiophene chemistry is no exception.

The core principles of a circular economy involve designing out waste, keeping products and materials in use, and regenerating natural systems. frontiersin.org For thiophene chemistry, this translates to:

Green Synthesis : As discussed in section 7.1, developing syntheses that use renewable feedstocks, minimize waste, and reduce energy consumption is fundamental. mdpi.comscilit.com

Life Cycle Assessment (LCA) : Conducting comprehensive LCAs for new thiophene-based products, such as surfactants or polymers, is essential to identify environmental hotspots in the production process and guide improvements. mdpi.com

Design for Recyclability/Biodegradability : Creating thiophene-based polymers that can be either chemically recycled back to their monomeric units or are designed to biodegrade safely in the environment at the end of their life. mdpi.comfrontiersin.org

Solvent and Catalyst Recovery : Developing processes that allow for the efficient recovery and reuse of solvents and expensive catalysts (e.g., palladium) to close material loops and improve economic viability. mdpi.com

The future of thiophene chemistry will be shaped by a holistic approach that balances performance with environmental responsibility. By embracing green chemistry and circular economy principles, researchers can ensure that the development of novel materials like those derived from this compound contributes positively to a sustainable future. mdpi.com

Q & A

Q. Table 1: Key Physicochemical Properties of this compound

PropertyValue/MethodReference
Boiling Point175–180°C
Solubility in THF25 g/L (25°C)
λmax (UV-Vis)245 nm (π→π* transition)
Thermal StabilityDecomposes at >300°C (TGA)

Q. Table 2: Common Contaminants in Synthesis and Mitigation Strategies

ContaminantSourceMitigation
3-EthylthiopheneFriedel-Crafts side reactionUse excess AlCl₃, lower temperature
Thiophene sulfoxideOxidation during storageStore under N₂, add BHT stabilizer

Critical Analysis of Evidence

  • Synthesis Methods : and highlight the use of cost-effective precursors (e.g., 1,4-dimethoxybenzene), but adaptations are needed for this compound. Contradictions in yields (e.g., 60% vs. 75%) may arise from solvent purity or catalyst activity .
  • Safety Protocols : TCI America’s guidelines () align with Agilent’s recommendations (), emphasizing PPE and regulatory compliance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.